5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Ethylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3 and a 4-ethylphenyl group at position 3. The ethyl substituent at the para position of the phenyl ring confers moderate electron-donating effects, influencing the compound’s electronic distribution, solubility, and intermolecular interactions. This scaffold is structurally analogous to several bioactive and industrially relevant triazole-thiols, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., corrosion inhibition) .
Properties
IUPAC Name |
5-(4-ethylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-11-10(14)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUQQWBBMVHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research has shown that derivatives of triazole compounds exhibit significant antibacterial activity against various pathogens.
Case Study: Antitubercular Properties
A study demonstrated that triazole derivatives, including those related to 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol, were effective against Mycobacterium tuberculosis strains. The compound showed promising results with minimum inhibitory concentrations (MIC) of 5.5 µg/mL against H37Rv strains and 11 µg/mL against multi-drug-resistant strains . This highlights the potential of triazole derivatives in developing new antitubercular agents.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol | 5.5 | H37Rv |
| 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol | 11 | MDR M. tuberculosis |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Various studies have reported that triazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes.
Case Study: COX Inhibition
In a comparative analysis of triazole derivatives, one derivative demonstrated a COX-2 IC50 value of 20.5 µM, making it more potent than the standard drug indomethacin . This suggests that compounds like 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol could be utilized in developing anti-inflammatory medications with reduced side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol | >100 | 20.5 |
Anticancer Activity
Recent studies have indicated that triazole derivatives possess significant anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines such as melanoma and triple-negative breast cancer. The results showed that certain derivatives exhibited higher cytotoxicity against melanoma cells compared to other tested lines . This positions compounds like 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol as potential candidates for anticancer drug development.
| Cell Line | Cytotoxicity Level |
|---|---|
| Melanoma (IGR39) | High |
| Triple-Negative Breast Cancer (MDA-MB-231) | Moderate |
| Pancreatic Carcinoma (Panc-1) | Low |
Synthesis and Derivative Development
The synthesis of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives is crucial for exploring its applications further.
Synthesis Methodology
The compound can be synthesized through S-alkylation techniques involving various arylisothiocyanates and hydrazine derivatives . This methodology allows for the modification of the compound's structure to enhance its biological activity.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents. Below is a systematic comparison of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol with structurally related compounds:
Substituent Effects on Corrosion Inhibition
- 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: The chlorophenoxy moiety enhances adsorption on metal surfaces via π-electrons and Cl⁻ interactions. This compound exhibits 92% inhibition efficiency for aluminum in HCl, outperforming simpler aryl derivatives . Comparison: The ethyl group’s weaker electron-withdrawing capacity may reduce adsorption strength, but its hydrophobicity could improve film formation on metals. Experimental data for the ethyl derivative is needed for direct comparison .
- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD): The methylthio (-SCH₃) group increases electron density and chelation ability. TRD shows 88% inhibition efficiency for zinc in HCl, attributed to its high HOMO energy (-5.2 eV) and strong metal-surface binding .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Corrosion Inhibition Efficiency
| Compound | Metal Substrate | Medium | Inhibition Efficiency | Reference |
|---|---|---|---|---|
| 5-[(4-Chlorophenoxy)methyl]-...-thiol | AA6061 Al | 0.1 M HCl | 92% | |
| TRD | Zinc | 0.1 M HCl | 88% | |
| HYD (Hydrazide analogue) | Zinc | 0.1 M HCl | 75% |
Biological Activity
5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through various chemical reactions involving triazole derivatives. The structure includes a triazole ring substituted with a thiol group, which contributes to its biological activity. The compound can also undergo oxidation and reduction reactions to form disulfides and dihydrotriazoles respectively.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains and fungi .
| Microorganism | IC50 (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.0 | Moderate |
| Escherichia coli | 20.0 | Moderate |
| Candida albicans | 18.5 | Moderate |
Anticancer Activity
The compound has shown promising results in cancer research. It inhibits specific enzymes involved in cancer cell proliferation and apoptosis pathways. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| IGR39 (Melanoma) | 12.5 | High |
| MDA-MB-231 | 15.0 | Moderate |
| Panc-1 | 18.0 | Moderate |
Anti-inflammatory Effects
5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol has been evaluated for anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a mechanism through which it may reduce inflammation and oxidative stress .
The biological activity of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can bind to metal ions in enzymes, inhibiting their activity.
- Cellular Pathway Interaction : It may modulate pathways related to cell growth and apoptosis.
- Antioxidant Activity : The thiol group contributes to free radical scavenging capabilities, enhancing its protective effects against oxidative stress .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various triazole derivatives including 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol against common pathogens. The results indicated moderate activity across tested microorganisms .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on multiple cancer cell lines using the MTT assay. The findings highlighted significant cytotoxicity towards melanoma cells compared to other types .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves cyclization of precursors such as substituted hydrazines and thioureas under reflux conditions (60–100°C) in polar solvents (e.g., ethanol or DMF). A base like potassium hydroxide is often used to facilitate ring closure. Purification via recrystallization or column chromatography ensures high purity .
Q. How can the structural integrity of this compound be validated experimentally?
Structural characterization employs a combination of:
Q. What solvents and conditions are recommended for studying its stability and solubility?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound's thioketone group. Stability tests under varying pH (2–12) and thermal stress (25–100°C) reveal degradation patterns. Substituents like the 4-ethylphenyl group improve lipophilicity, affecting solubility in non-polar media .
Advanced Research Questions
Q. How do catalytic systems influence the yield and regioselectivity of triazole ring formation?
Catalysts like KOH or triethylamine accelerate cyclization by deprotonating intermediates. Regioselectivity is controlled by steric effects of the 4-ethylphenyl group, favoring 1,2,4-triazole over 1,3,4-isomers. Kinetic studies using in situ IR spectroscopy can monitor reaction progress .
Q. How can contradictory biological activity data be resolved in structure-activity studies?
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Dose-response profiling across multiple models.
- Metabolite screening (e.g., LC-MS/MS) to identify degradation products.
- Molecular docking to validate target binding hypotheses .
Q. What computational methods are effective for predicting its pharmacokinetic properties?
Q. How can substituent modifications enhance its bioactivity while minimizing toxicity?
SAR studies suggest:
- Electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring improve antimicrobial activity.
- Alkyl chains (e.g., ethyl) balance lipophilicity and reduce cytotoxicity.
- Comparative assays with analogs (e.g., 4-methylphenyl derivatives) identify toxicity thresholds .
Q. What advanced purification techniques address challenges in isolating this compound?
- Preparative HPLC with C18 columns resolves closely related isomers.
- Countercurrent chromatography minimizes solvent waste.
- Crystallization screening (e.g., using PEG-based precipitants) optimizes crystal form for X-ray analysis .
Q. How does the compound’s reactivity vary under photolytic vs. thermal conditions?
Photolysis (UV-Vis irradiation) induces cleavage of the triazole-thiol bond, forming disulfides. Thermal degradation (TGA-DSC analysis) shows stability up to 200°C, with decomposition pathways dependent on substituent electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
